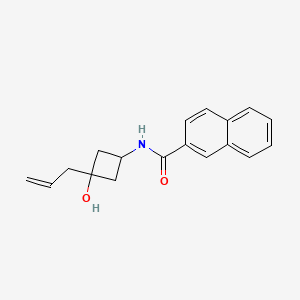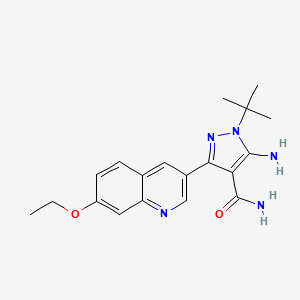
5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the quinoline moiety: This step might involve the coupling of the pyrazole intermediate with a quinoline derivative using a palladium-catalyzed cross-coupling reaction.
Functional group modifications: The tert-butyl and ethoxy groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the quinoline moiety.
Reduction: Reduction reactions might target the pyrazole ring or the quinoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or quinoline rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the pyrazole or quinoline rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds can exhibit antibacterial, antifungal, or antiviral activities.
Medicine
Drug Development: Pyrazole derivatives are studied for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Agriculture: These compounds can be used in the development of pesticides or herbicides.
Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(tert-butyl)-3-(quinolin-3-yl)-1H-pyrazole-4-carboxamide: Lacks the ethoxy group, which might affect its biological activity and solubility.
5-Amino-1-(tert-butyl)-3-(7-methoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and pharmacokinetics.
Uniqueness
The presence of the ethoxy group in 5-Amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide might confer unique properties such as increased lipophilicity, altered metabolic stability, and enhanced biological activity compared to its analogs.
Propiedades
Número CAS |
1493524-11-0 |
|---|---|
Fórmula molecular |
C19H23N5O2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
5-amino-1-tert-butyl-3-(7-ethoxyquinolin-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H23N5O2/c1-5-26-13-7-6-11-8-12(10-22-14(11)9-13)16-15(18(21)25)17(20)24(23-16)19(2,3)4/h6-10H,5,20H2,1-4H3,(H2,21,25) |
Clave InChI |
XZLFLNWUBLMFQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NC=C(C=C2C=C1)C3=NN(C(=C3C(=O)N)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


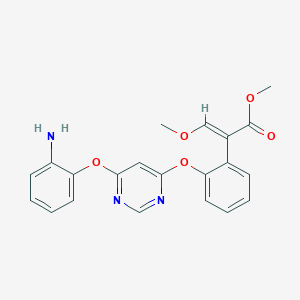
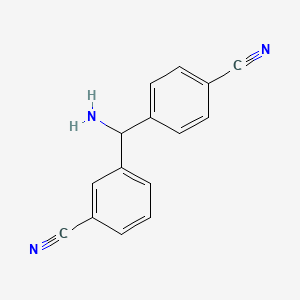
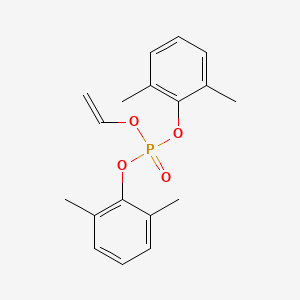
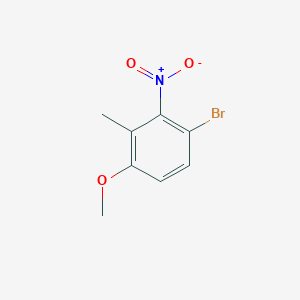
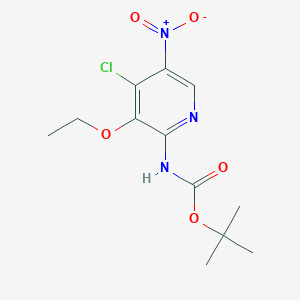
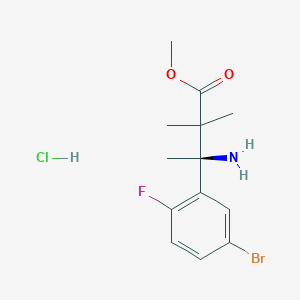
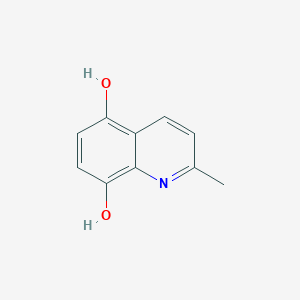

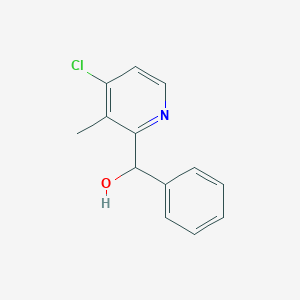

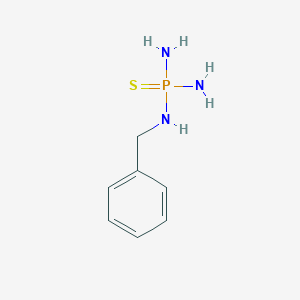

![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
